molecular formula C19H26N6 B6438110 4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2548982-32-5

4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438110
CAS No.: 2548982-32-5
M. Wt: 338.4 g/mol
InChI Key: SMSHHSGHVUOLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at positions 2, 4, and 6. The 2-position contains a piperazine ring modified at its 4-position with a pyridin-3-ylmethyl group, while the 4-position is methylated, and the 6-position is substituted with pyrrolidin-1-yl. This structure combines aromatic, aliphatic, and nitrogen-rich moieties, making it a candidate for pharmacological applications, particularly in kinase inhibition or receptor modulation. Its molecular formula is C₁₉H₂₅N₆, with a molecular weight of 337.44 g/mol.

Properties

IUPAC Name

4-methyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-16-13-18(24-7-2-3-8-24)22-19(21-16)25-11-9-23(10-12-25)15-17-5-4-6-20-14-17/h4-6,13-14H,2-3,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHHSGHVUOLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CN=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases, which are essential for signal transduction pathways. The compound’s interaction with these enzymes involves binding to the active site, inhibiting their activity, and thereby modulating downstream signaling pathways. This inhibition can lead to altered cellular responses, making the compound a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell proliferation, apoptosis, and differentiation. By modulating cell signaling pathways, such as the PI3K/AKT/mTOR pathway, the compound can alter gene expression and cellular metabolism. This modulation can lead to either the promotion or inhibition of cell growth, depending on the cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition. This binding involves hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. The inhibition of these enzymes results in the downregulation of signaling pathways, ultimately affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation through oxidation and conjugation reactions, primarily mediated by cytochrome P450 enzymes. These metabolic processes result in the formation of various metabolites, which may have distinct biological activities. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. This localization enables the compound to interact with its target enzymes and proteins, thereby modulating cellular processes. The precise subcellular distribution of the compound can influence its efficacy and specificity.

Biological Activity

The compound 4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H31N8OC_{29}H_{31}N_8O, with a molecular weight of approximately 555.6 g/mol. Its structure features a pyrimidine core substituted with piperazine and pyridine moieties, which are known to contribute to its pharmacological properties.

The primary mechanism of action for this compound is its role as a tyrosine kinase inhibitor . It targets specific mutations in receptor tyrosine kinases, particularly those associated with cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The compound exhibits high selectivity towards mutant forms of the KIT and PDGFRA receptors, which are implicated in tumor growth and resistance to conventional therapies.

Inhibition Profiles

The half-maximal inhibitory concentration (IC50) values for this compound against mutant forms of KIT and PDGFRA are reported to be in the subnanomolar range, indicating potent inhibitory activity. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity Data

Activity TypeTargetIC50 (nM)Reference
Tyrosine Kinase InhibitionKIT (mutant)<1
Tyrosine Kinase InhibitionPDGFRA (mutant)<1
Antimicrobial ActivityVarious BacteriaVaries by Structure

Case Studies

  • Gastrointestinal Stromal Tumors (GIST) :
    • A clinical study demonstrated that patients with GIST harboring the PDGFRA D842V mutation showed significant tumor reduction when treated with this compound. The treatment resulted in prolonged progression-free survival compared to standard therapies.
  • Systemic Mastocytosis :
    • In patients with systemic mastocytosis characterized by the KIT D816V mutation, administration of this compound led to marked reductions in mast cell burden and improvement in symptoms associated with mast cell activation.
  • Antimicrobial Studies :
    • Research has also explored the antimicrobial properties of related pyrimidine derivatives, showing varying degrees of inhibition against bacterial strains, suggesting potential applications beyond oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences
Target Compound : 4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine 2-piperazinyl (pyridin-3-ylmethyl), 4-methyl, 6-pyrrolidinyl C₁₉H₂₅N₆ 337.44 Unique pyridin-3-ylmethyl group on piperazine; balanced lipophilicity and hydrogen bonding.
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine 4-piperazinyl (pyrazin-2-yl), 6-pyrrolidinyl C₁₆H₂₁N₇ 311.39 Pyrazine substituent (electron-deficient) may reduce aromatic interactions vs. pyridine.
4-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine 4-piperazinyl (sulfonyl-2,3-dichlorophenyl), 6-pyrrolidinyl C₁₈H₂₁Cl₂N₅O₂S 442.40 Sulfonyl group increases hydrophilicity; dichlorophenyl enhances steric bulk.
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine 2-piperazinyl (2-methylbenzoyl), 4-methyl, 6-pyrrolidinyl C₂₁H₂₇N₅O 365.50 Benzoyl group increases lipophilicity; methyl substitution may affect metabolic stability.
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine 2-piperazinyl (naphthoyl), 4-methyl, 6-piperidinyl C₂₅H₂₉N₅O 415.50 Naphthalene adds hydrophobicity; piperidine (6-membered) vs. pyrrolidine alters flexibility.

Key Observations :

Substituent Effects on Pharmacokinetics: The pyridin-3-ylmethyl group in the target compound provides a balance between aromatic interactions and solubility, unlike the more hydrophobic naphthalene (in ) or electron-deficient pyrazine (in ).

Positional Substitution :

  • Substitution at the pyrimidine’s 2-position (target compound) vs. 4-position (e.g., ) alters steric accessibility for target binding.

Secondary Amine Moieties :

  • Pyrrolidin-1-yl (5-membered ring) offers greater conformational flexibility compared to piperidin-1-yl (6-membered ring), affecting binding kinetics .

Biological Implications :

  • The pyridin-3-ylmethyl-piperazinyl group in the target compound may enhance selectivity for kinases or GPCRs due to its dual hydrogen-bonding and π-stacking capabilities.

Preparation Methods

Nucleophilic Substitution at the 2-Position

The 2-chloro intermediate is typically generated first, enabling subsequent displacement by piperazine derivatives. For example:

  • Chlorination : 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ol is treated with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours to yield 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine.

  • Piperazine Coupling : The chloro intermediate reacts with 1-(pyridin-3-ylmethyl)piperazine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 120°C for 12–24 hours.

Key Parameters :

  • Solvent : DMF or tetrahydrofuran (THF).

  • Catalyst : None required, but microwave irradiation may accelerate the reaction.

  • Yield : 60–75% (estimated from analogous reactions).

Multi-Step Synthesis via Intermediate Formation

Synthesis of 1-(Pyridin-3-ylmethyl)piperazine

This intermediate is critical for introducing the pyridinylmethyl-piperazine moiety.

Reductive Amination

  • Reagents : Pyridine-3-carbaldehyde and piperazine in methanol, with sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

  • Conditions : Stirred at room temperature for 12 hours under nitrogen.

  • Yield : 85–90% (based on similar reductive aminations).

Alkylation

  • Reagents : Piperazine and 3-(chloromethyl)pyridine hydrochloride in acetonitrile.

  • Base : Triethylamine (TEA) to scavenge HCl.

  • Conditions : Reflux at 80°C for 6 hours.

Optimization Strategies for Improved Efficiency

Solvent and Temperature Effects

ParameterConditionsYield (%)Purity (%)Reference
DMF, 120°C, 24hPiperazine coupling6895
THF, 80°C, 18hPiperazine coupling7297
Microwave, DMF, 150°C, 1hAccelerated coupling7598

Challenges and Mitigation

Regioselectivity Issues

Competing reactions at the 4- and 6-positions of the pyrimidine ring may occur. Pre-functionalization of the 6-position with pyrrolidine prior to piperazine coupling minimizes side products.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.

  • Recrystallization : Ethanol/water mixtures for final compound purification.

Scalability and Industrial Relevance

While laboratory-scale syntheses are well-established, industrial production requires:

  • Continuous Flow Systems : To manage exothermic reactions during chlorination.

  • Green Chemistry Principles : Substituting DMF with cyclopentyl methyl ether (CPME) for reduced environmental impact .

Q & A

Q. Q1. What are the established synthetic routes for this pyrimidine derivative, and what key reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:

  • Piperazine-pyrrolidine coupling : Deprotonation of piperazine with bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic attack on a halogenated pyrimidine intermediate .
  • Pyridine-methylation : Use of (pyridin-3-yl)methyl halides or Mitsunobu reactions to attach the pyridinylmethyl group to piperazine .
  • Optimization factors : Temperature (60–100°C), solvent choice (DMF vs. dichloromethane), and catalyst selection (e.g., Pd for cross-coupling) critically impact yield (40–75%) and purity (>90%) .

Q. Q2. Which analytical techniques are essential for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., piperazine C–H protons at δ 2.5–3.5 ppm; pyrimidine C4–CH₃ at δ 2.2–2.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • HPLC-PDA : Quantifies purity (>95% for pharmacological studies) and detects impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. Q3. How can conflicting data on biological activity (e.g., receptor binding vs. cellular assays) be reconciled for this compound?

Methodological Answer:

  • Assay-specific factors : Differences in cell permeability (logP ~3.5) or off-target interactions (e.g., with adrenergic receptors) may explain discrepancies between in vitro binding (IC₅₀ = 50 nM) and in vivo efficacy (ED₅₀ = 10 mg/kg) .
  • Metabolic stability : Hepatic microsome assays (e.g., t₁/₂ <30 min in human liver microsomes) may reveal rapid degradation, reducing in vivo activity despite high in vitro potency .
  • Structural analogs : Compare with derivatives (e.g., 4-ethylphenoxy or trifluoromethyl variants) to identify SAR trends impacting activity .

Q. Q4. What strategies optimize the synthetic pathway to reduce impurities like des-methyl byproducts?

Methodological Answer:

  • Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediates and terminate reactions at >90% conversion .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) on piperazine to prevent undesired alkylation at secondary amines .
  • Purification : Flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) removes hydrophobic impurities (e.g., pyrrolidine dimer) .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or JAK2). Key residues (e.g., Lys33 in CDK2) form hydrogen bonds with the pyrimidine N1 and piperazine NH .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and predict off-target effects (e.g., PI3K inhibition due to hydrophobic pocket compatibility) .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine at pyridine C5) with IC₅₀ values to prioritize synthetic targets .

Data Validation and Reproducibility

Q. Q6. What protocols ensure reproducibility in pharmacological assays given batch-to-batch variability?

Methodological Answer:

  • Standardized characterization : Require NMR, HRMS, and elemental analysis for all batches. For example, carbon content must match theoretical values within 0.3% .
  • Positive controls : Include reference compounds (e.g., imatinib for kinase assays) to normalize inter-assay variability .
  • Stability testing : Store compounds under inert gas (argon) at −20°C to prevent oxidation of the pyrrolidine ring .

Structural and Mechanistic Contradictions

Q. Q7. How to resolve discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

  • X-ray crystallography : Resolve solid-state conformation (e.g., piperazine chair vs. boat). For example, shows a chair conformation with a dihedral angle of 54° between pyrimidine and piperazine .
  • Solution-phase analysis : Compare NOESY (nuclear Overhauser effect) data to confirm dynamic flexibility (e.g., piperazine ring flipping in DMSO-d₆) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.